Methyl 7-benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-benzyl-9,9-difluoro-3-oxa-7-azabicyclo[331]nonane-1-carboxylate is a complex organic compound characterized by its unique bicyclic structure This compound is part of the bicyclo[33
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the bicyclo[3.3.1]nonane core.
Introduction of functional groups: Functional groups such as the benzyl and difluoro groups are introduced through various chemical reactions, including nucleophilic substitution and electrophilic addition.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Methyl 7-benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 7-benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate: A similar compound with a different substitution pattern.
8-azabicyclo[3.2.1]octane derivatives: These compounds share a similar bicyclic structure but differ in their functional groups and overall chemical properties.
Uniqueness
Methyl 7-benzyl-9,9-difluoro-3-oxa-7-azabicyclo[331]nonane-1-carboxylate is unique due to its specific combination of functional groups and its difluoro substitution, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H19F2NO3 |
---|---|
Molecular Weight |
311.32 g/mol |
IUPAC Name |
methyl 7-benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate |
InChI |
InChI=1S/C16H19F2NO3/c1-21-14(20)15-10-19(7-12-5-3-2-4-6-12)8-13(9-22-11-15)16(15,17)18/h2-6,13H,7-11H2,1H3 |
InChI Key |
PHEJMPMZKPFJBM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CN(CC(C1(F)F)COC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.